2-Phenyl-2-(pyridazin-4-yl)ethanamine
Description
2-Phenyl-2-(pyridazin-4-yl)ethanamine is a substituted phenethylamine derivative characterized by a phenyl group and a pyridazine ring attached to a central ethanamine backbone.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-phenyl-2-pyridazin-4-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-8-12(10-4-2-1-3-5-10)11-6-7-14-15-9-11/h1-7,9,12H,8,13H2 |
InChI Key |
YNNKCQOXTRETIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CN=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Properties
Key Observations :
- Aromatic Rings : Pyridazine (target compound) vs. pyrimidine () or pyrazine () alters nitrogen positioning, affecting hydrogen bonding and aromatic π-stacking .
- Substituents : The NBOMe series () includes halogen and methoxy groups, enhancing serotonin receptor affinity but increasing toxicity. The target compound lacks these groups, suggesting divergent pharmacological profiles .
Pharmacological and Toxicological Profiles
Table 2: Activity and Toxicity Trends
Key Observations :
- Receptor Selectivity : NBOMe compounds () target serotonin receptors, while piperazine/piperidine derivatives () may interact with dopamine or adrenergic systems .
- Toxicity : The absence of methoxy and halogen groups in the target compound likely reduces risks associated with the NBOMe series, such as hyperthermia and vasoconstriction .
Physicochemical Properties
- Solubility : Pyridazine’s electron-deficient nature may reduce solubility compared to pyrimidine or piperazine-containing compounds .
- Lipophilicity : The trifluoromethyl group in increases lipophilicity, whereas the target compound’s phenyl-pyridazine system balances polarity .
- Synthetic Accessibility : Similar to ’s compound, the target may require condensation or cross-coupling reactions for synthesis .
Regulatory and Forensic Considerations
- Substituted phenethylamines are often regulated (), but the target compound’s lack of controlled substituents (e.g., halogens, methoxy groups) may exempt it from current restrictions .
- Forensic identification (e.g., via NMR or mass spectrometry) would distinguish pyridazine from pyrimidine or thiazole analogs .
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